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Introduction
Pralsetinib (Gavreto®) and selpercatinib (Retevmo®) are highly selective and potent inhibitors

of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2][3][4] Both drugs

have demonstrated significant clinical activity in patients with various cancers harboring RET

alterations, including non-small cell lung cancer (NSCLC) and thyroid cancers, leading to their

approval by the US Food and Drug Administration (FDA).[5][6] While both drugs target the

same oncogenic driver, their safety and toxicity profiles exhibit notable differences that are

crucial for clinical management and treatment selection.[7][8] This guide provides a detailed

comparison of the safety and toxicity of pralsetinib and selpercatinib, supported by

experimental data from clinical trials and real-world evidence.

Mechanism of Action
Both pralsetinib and selpercatinib are ATP-competitive inhibitors of the RET kinase.[1][9]

Genetic alterations such as fusions or mutations in the RET gene can lead to constitutive

activation of the RET protein, which then triggers downstream signaling pathways, including the

MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1]

[9][10] Pralsetinib and selpercatinib bind to the ATP-binding site of the RET kinase domain,

blocking its activity and thereby inhibiting these oncogenic signaling cascades.[1][9] Their high

selectivity for RET over other kinases, such as VEGFR2, is a key feature that distinguishes
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them from older multi-kinase inhibitors and generally results in a more manageable side-effect

profile.[2][5][11] However, they do inhibit other kinases to some extent at clinically relevant

concentrations, which may contribute to some of their adverse effects.[2][12]

Data Presentation: Comparative Safety and Toxicity
The following tables summarize the incidence of common and clinically significant adverse

events (AEs) associated with pralsetinib and selpercatinib based on data from clinical trials

and real-world pharmacovigilance databases.

Table 1: Comparison of Common Treatment-Related Adverse Events (TRAEs) Occurring in

≥20% of Patients
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Adverse Event
Pralsetinib
(ARROW trial)

Selpercatinib
(LIBRETTO-001
trial)

Key Comparative
Insights (FAERS
database analysis)
[7][8][13]

Constitutional

Fatigue/Asthenia 22% (Fatigue)[6] 36.6% (Fatigue)[14]

Pralsetinib showed a

significantly higher

signal for fatigue and

asthenia.

Gastrointestinal

Constipation 21%[6] >25%[5] -

Diarrhea >25%[5]
60.7% (at ≥24

months)[14]
-

Dry Mouth - 32.8%[14] -

Cardiovascular

Hypertension 20%[6] 23%[6]

Pralsetinib showed a

significantly higher

signal for

hypertension.

Edema 20-29%[5]
63.2% (at ≥24

months)[14]

Pralsetinib showed a

significantly higher

signal for edema.

Hematologic

Anemia 22%[6] -

Pralsetinib showed a

significantly higher

signal for anemia and

decreased platelet

and white blood cell

counts.[7][8][13]

Neutropenia 19%[15] - -
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Hepatic

Increased AST 31%[6] 25%[6]

Selpercatinib had a

significantly higher

signal for elevated

AST and ALT.[7][8][13]

Increased ALT 21%[6] 24%[6] -

Respiratory

Pneumonitis/ILD 12% 2.6%[14]

Pralsetinib showed a

significantly higher

signal for pneumonitis.

[8]

Data for Pralsetinib is primarily from the ARROW trial safety population (N=354).[6][15] Data

for Selpercatinib is primarily from the LIBRETTO-001 trial safety population (N=702).[6][14]

FAERS is the FDA Adverse Event Reporting System.

Table 2: Comparison of Clinically Significant Adverse Events and Toxicities
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Adverse Event/Toxicity Pralsetinib Selpercatinib

Hepatotoxicity
Increased AST/ALT reported.

[6]

More common and significant

signal for elevated AST/ALT.[7]

[8] Serious hepatic AEs in 3%

of patients.[16]

Pneumonitis/ILD

Occurred in 12% of patients,

with 3.3% being Grade 3/4 and

0.2% fatal.

Lower incidence reported

(2.6%).[14]

Hypertension

Occurred in 20% of patients.[6]

Blood pressure monitoring is

crucial.[17]

Occurred in 23% of patients.[6]

Hematologic Toxicity

Higher rates of anemia,

neutropenia, and

thrombocytopenia.[18]

Lower frequency of

hematologic AEs compared to

pralsetinib.[5]

Hemorrhagic Events
Risk of serious and fatal

hemorrhagic events.[19]

Risk of serious or fatal

hemorrhagic events.[20]

Hypersensitivity
Rash reported, but no systemic

hypersensitivity syndrome.[5]

Any-grade hypersensitivity in

4.3% of patients, with

symptoms like fever, rash, and

arthralgia. More frequent in

patients with prior immune

checkpoint inhibitor therapy.[5]

[21]

QTc Prolongation Not a major reported AE.[7]
Associated with QTc interval

prolongation.[7][12]

Thromboembolic Events -

Associated with pulmonary

embolism and deep vein

thrombosis.[7][13][22]

Other Notable AEs

Rhabdomyolysis, myocardial

injury, cognitive disorder.[7][13]

[22]

Ascites, pericardial effusion,

chylothorax.[7]
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Treatment Discontinuation due

to TRAEs
4-7%[5] 2-5%[5]

Experimental Protocols
The safety and toxicity data presented are primarily derived from two main sources: pivotal

clinical trials and real-world pharmacovigilance data.

Pivotal Clinical Trials: ARROW (Pralsetinib) and
LIBRETTO-001 (Selpercatinib)
These were multicenter, open-label, multi-cohort, phase 1/2 clinical trials designed to evaluate

the safety, tolerability, and efficacy of their respective drugs in patients with RET-altered

cancers.

Patient Population: Patients with advanced or metastatic solid tumors with a RET gene

alteration (fusion or mutation) who had progressed on or were intolerant to standard

therapies. Specific cohorts were enrolled based on tumor type (e.g., NSCLC, MTC) and prior

treatment history.[6][21][23]

Study Design: The trials consisted of a dose-escalation phase (Phase 1) to determine the

recommended phase 2 dose, followed by a dose-expansion phase (Phase 2) to evaluate

efficacy and safety in specific patient cohorts.[6][21][23]

Treatment: In the expansion phase of the ARROW trial, patients received pralsetinib at a

dose of 400 mg once daily.[19] In the LIBRETTO-001 trial, patients received selpercatinib at

160 mg twice daily.[6]

Safety Assessment: Safety and tolerability were primary or secondary objectives. Adverse

events were monitored continuously throughout the study and graded according to the

National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Data collection included physical examinations, vital signs, electrocardiograms (ECGs), and

laboratory tests at baseline and regular intervals during treatment.[6]

Data Analysis: The incidence, severity, and causality of AEs were summarized descriptively

for the safety population, which included all patients who received at least one dose of the
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study drug.

Real-World Evidence: FDA Adverse Event Reporting
System (FAERS) Analysis
This method involves analyzing a large database of spontaneously reported adverse events to

identify potential safety signals and compare the real-world safety profiles of different drugs.

Data Source: The FAERS is a database that contains adverse event reports, medication

error reports, and product quality complaints resulting in adverse events that were submitted

to the FDA.

Methodology: Researchers queried the FAERS database for reports where pralsetinib or

selpercatinib was listed as the primary suspect drug.[7] A disproportionality analysis, such as

calculating the Reporting Odds Ratio (ROR), was used to detect signals of AEs. An ROR

greater than 1 suggests that a specific adverse event is reported more frequently with a

particular drug compared to all other drugs in the database.[22]

Analysis: The analysis compared the RORs for various AEs between pralsetinib and

selpercatinib to identify statistically significant differences in their safety profiles.[7][22]

Stratified analyses were also conducted to examine differences based on gender and age.[7]

[13][22]

Mandatory Visualization
Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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